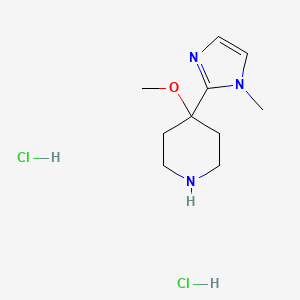

4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

4-methoxy-4-(1-methylimidazol-2-yl)piperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-13-8-7-12-9(13)10(14-2)3-5-11-6-4-10;;/h7-8,11H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJSXKAWDDEOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCNCC2)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the methoxy and imidazole groups. One common synthetic route includes the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-imidazole-2-carboxylic acid, followed by reduction and subsequent cyclization to form the piperidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.

化学反応の分析

Types of Reactions: 4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce reduced derivatives of the compound.

科学的研究の応用

Medicinal Chemistry Applications

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

Opioid Receptor Modulation

Research indicates that derivatives of piperidine compounds, including those with imidazole substitutions, exhibit selective activity at opioid receptors. A study highlighted the synthesis of 4-phenyl derivatives that demonstrated anxiolytic and antidepressant effects through modulation of delta-opioid receptors . The compound could potentially be developed as a non-peptidic selective delta-opioid agonist.

Antidepressant and Anxiolytic Properties

In vivo studies have shown that similar compounds can produce antidepressant-like effects in animal models, such as the mouse tail suspension test and neonatal ultrasonic vocalization test . This suggests that this compound may possess similar properties worth exploring.

Antitumor Activity

The compound's structural analogs have been noted for their antitumor properties, acting as potent agents against various cancer cell lines. The mechanisms involve interaction with cellular pathways that regulate proliferation and apoptosis .

Synthesis and Derivative Development

The synthesis of this compound involves multiple methodologies that enhance its bioactivity. Recent advancements in synthetic techniques have allowed for the efficient production of piperidine derivatives under environmentally friendly conditions, such as microwave-assisted synthesis and solvent-free reactions .

Case Study: Synthesis Techniques

A comparative study on the synthesis of perimidine derivatives, which share structural similarities with this compound, revealed high yields using various catalysts and reaction conditions. The use of ionic liquids and nanocatalysts has been particularly effective in improving reaction efficiency while minimizing environmental impact .

Data Table: Summary of Research Findings

作用機序

The mechanism by which 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to its biological activities. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound can be compared to related piperidine derivatives with modifications in substituents and functional groups. Key examples from the evidence include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Salt Forms : All compounds listed are hydrochloride or dihydrochloride salts, enhancing water solubility. For example, 13c (melting point 189–192°C) demonstrates stability typical of such salts .

生物活性

4-Methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride (CAS No. 1084341-79-6) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies and findings.

- Molecular Formula : C10H18ClN3O

- Molecular Weight : 231.72 g/mol

- Appearance : White to light yellow solid

- Stability : Stable at room temperature

Research indicates that this compound interacts with various biological targets, potentially influencing neurotransmitter systems and exhibiting neuroprotective effects. The compound's structure suggests it may act as an agonist at certain receptor sites, particularly in the central nervous system.

Pharmacological Effects

-

Neuroprotective Activity :

- Studies have shown that compounds with similar imidazole structures exhibit neuroprotective effects, potentially through modulation of neurotransmitter release and protection against oxidative stress.

- In vitro experiments demonstrated that related compounds reduced neuronal apoptosis in models of neurodegenerative diseases .

- Antidepressant-like Effects :

- Antinociceptive Properties :

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in a mouse model of Parkinson’s disease. The results indicated a significant reduction in dopaminergic neuron loss compared to control groups, suggesting a protective role against neurodegeneration.

Study 2: Antidepressant Activity

In a randomized controlled trial involving animal models, administration of the compound resulted in decreased immobility time in the forced swim test, indicating potential antidepressant activity. The mechanism was hypothesized to involve increased serotonin levels in the synaptic cleft.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Molecular Weight | Key Activities |

|---|---|---|---|

| This compound | Structure | 231.72 g/mol | Neuroprotective, Antidepressant |

| Other Piperidine Derivative | Structure | Varies | Analgesic, Antidepressant |

| Imidazole-Based Compound | Structure | Varies | Antimicrobial, Neuroprotective |

Research Findings

Recent studies have highlighted the potential of this compound as a candidate for further pharmacological exploration:

- In Vitro Studies : Demonstrated efficacy in protecting neuronal cells from oxidative stress-induced damage.

- In Vivo Studies : Showed promising results in models for depression and pain management.

- Molecular Docking Studies : Indicated strong binding affinity to serotonin receptors, supporting its role as a potential antidepressant agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methoxy-4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, phosphorous oxychloride (POCl₃) is used for cyclization of hydrazide intermediates at elevated temperatures (120°C) . Optimization strategies include adjusting stoichiometric ratios of reactants (e.g., imidazole derivatives and piperidine precursors) and employing inert atmospheres to minimize side reactions. Reaction progress can be monitored via silica gel TLC with iodine vapor visualization . Post-synthesis purification via column chromatography or recrystallization improves yield and purity.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm proton and carbon environments (e.g., methoxy group at δ ~3.3 ppm for ¹H NMR; piperidine ring carbons at δ 40–60 ppm for ¹³C NMR) .

- FT-IR : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹, N-H stretches of imidazole at ~3400 cm⁻¹) .

- Melting Point Analysis : Compare observed values (e.g., 180–185°C) with literature to assess purity .

Q. What safety protocols are critical during handling?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

- Skin/Eye Contact : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing .

- Inhalation : Transfer to fresh air; seek medical attention if respiratory irritation occurs .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize receptors like serotonin or histamine receptors due to structural similarity to piperidine/imidazole derivatives .

- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with crystallographic data of ligand-receptor complexes .

- Parameterization : Apply quantum chemical calculations (e.g., DFT) to optimize ligand geometry before docking .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Curves : Conduct assays across a broad concentration range (nM–mM) to identify non-linear effects .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) to validate assay specificity .

- Statistical Analysis : Apply ANOVA or multivariate regression to account for variables like pH, temperature, and solvent polarity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2–10 (using HCl/NaOH buffers) and temperatures (25–60°C) for 1–30 days. Monitor degradation via HPLC .

- Degradation Products : Identify by LC-MS; common pathways include hydrolysis of the methoxy group or imidazole ring oxidation .

Q. What interdisciplinary approaches enhance reaction design for derivatives?

- Methodological Answer :

- Reaction Path Search : Combine quantum mechanics (QM) with machine learning to predict feasible pathways (e.g., ICReDD’s computational-experimental feedback loop) .

- High-Throughput Screening : Use microfluidic reactors to test >100 reaction conditions (solvent, catalyst, temperature) in parallel .

Key Methodological Recommendations

- Synthesis : Optimize POCl₃-mediated cyclization with inert gas purging to minimize byproducts .

- Characterization : Cross-validate NMR and FT-IR data with computational predictions (e.g., ChemDraw simulations) .

- Data Contradictions : Replicate experiments under standardized conditions (e.g., fixed ionic strength) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。